1-propan-2-yl-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]pyrazole-4-carboxamide
Overview
Description
1-propan-2-yl-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
The synthesis of 1-propan-2-yl-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]pyrazole-4-carboxamide involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the triazole ring: The triazole ring can be introduced via a cyclization reaction involving an azide and an alkyne, often catalyzed by copper (CuAAC reaction).
Attachment of the phenyl group: This step typically involves a nucleophilic substitution reaction where a phenyl halide reacts with a nucleophile.
Final coupling: The final step involves coupling the pyrazole and triazole intermediates using a suitable coupling reagent such as EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-propan-2-yl-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule. Common reagents include halides and alkoxides.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
1-propan-2-yl-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]pyrazole-4-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Pharmaceuticals: The compound is used as a building block in the synthesis of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it useful in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used as a tool in biological research to study the mechanisms of action of various biological processes and pathways.
Mechanism of Action
The mechanism of action of 1-propan-2-yl-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring in the compound can bind to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity. Additionally, the phenyl group can interact with hydrophobic pockets in the target protein, enhancing binding affinity and specificity. These interactions lead to the modulation of various biological pathways, resulting in the compound’s therapeutic effects.
Comparison with Similar Compounds
1-propan-2-yl-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]pyrazole-4-carboxamide can be compared with other similar compounds, such as:
1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide: This compound has a similar structure but contains an imidazole ring instead of a pyrazole ring, leading to different biological activities and applications.
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound contains a triazole ring and a phenyl group but lacks the pyrazole ring, resulting in distinct chemical properties and reactivity.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has a different core structure but shares some functional groups with this compound, leading to similarities in their chemical behavior.
The uniqueness of this compound lies in its combination of the pyrazole and triazole rings, which confer specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
1-propan-2-yl-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]pyrazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c1-12(2)21-9-14(8-19-21)16(23)18-7-13-5-3-4-6-15(13)22-11-17-10-20-22/h3-6,8-12H,7H2,1-2H3,(H,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDYRTNMXDUDBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C(=O)NCC2=CC=CC=C2N3C=NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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